molecular formula C11H9Cl3N4O2 B2448016 N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide CAS No. 303794-17-4

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide

Cat. No. B2448016
M. Wt: 335.57
InChI Key: BNYINSCAZVSNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It’s an essential base component of the genetic material of deoxyribonucleic acid and demonstrates various biological activities . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide is a complex organic compound that contains these structures.


Synthesis Analysis

While specific synthesis methods for “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” are not available, pyrimidine derivatives can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Pyrimidine is also used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide” would be complex due to the presence of multiple functional groups and a large number of atoms. Pyrimidine is a six-membered ring with nitrogen atoms at the 1st and 3rd positions . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.

Scientific Research Applications

Amplifiers of Phleomycin

The compound N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide and its derivatives have been investigated for their potential to amplify the effects of phleomycin, a chemotherapy drug used in cancer treatment. Research by Brown and Cowden (1982) on unfused heterobicycles including pyridinylpyrimidines with strongly basic side chains, which are closely related to the chemical structure of interest, showed that these compounds could enhance the activity of phleomycin against Escherichia coli. This suggests a possible application in enhancing the efficacy of chemotherapeutic agents through chemical modification (Brown & Cowden, 1982).

Inhibition of NF-κB and AP-1 Gene Expression

Further research has been conducted on derivatives of the pyrimidine portion of related compounds, targeting the inhibition of transcription mediated by NF-κB and AP-1 transcription factors, which are implicated in the regulation of genes involved in inflammation and cancer. Palanki et al. (2000) explored the structure-activity relationship of such inhibitors, aiming to improve their potential oral bioavailability and effectiveness in suppressing unwanted gene expression. This line of research highlights the potential for designing more effective therapeutic agents by targeting specific cellular pathways (Palanki et al., 2000).

Antimicrobial Activity

Compounds featuring the furan-2-carboxamide moiety, similar to the one , have been synthesized and evaluated for their antimicrobial activity. Ravindra et al. (2008) investigated a series of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for their potential as antimicrobial agents. These studies provide insight into the structural requirements for antimicrobial efficacy, suggesting that certain derivatives of N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide could possess valuable antimicrobial properties (Ravindra et al., 2008).

properties

IUPAC Name

N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N4O2/c12-11(13,14)9(18-10-15-4-2-5-16-10)17-8(19)7-3-1-6-20-7/h1-6,9H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYINSCAZVSNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)furan-2-carboxamide

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